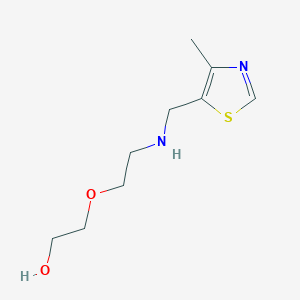

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol

Description

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol is a heterocyclic compound featuring a 4-methyl-substituted thiazole ring linked to an ethoxyethanol chain via a methylamino group. The thiazole moiety is a five-membered aromatic ring containing sulfur and nitrogen, which is known to enhance biological activity in medicinal chemistry .

Properties

Molecular Formula |

C9H16N2O2S |

|---|---|

Molecular Weight |

216.30 g/mol |

IUPAC Name |

2-[2-[(4-methyl-1,3-thiazol-5-yl)methylamino]ethoxy]ethanol |

InChI |

InChI=1S/C9H16N2O2S/c1-8-9(14-7-11-8)6-10-2-4-13-5-3-12/h7,10,12H,2-6H2,1H3 |

InChI Key |

JUIZHGTWKRNZOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)CNCCOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol typically involves the reaction of 4-methylthiazole with an appropriate amine and ethylene oxide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Biological Properties

Research indicates that compounds containing thiazole rings, including 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol , may exhibit significant antimicrobial , antifungal , and anticancer properties. The presence of the 4-methylthiazole moiety suggests potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.

Antimicrobial Activity

Thiazole derivatives have shown efficacy against a range of bacterial and fungal strains. The compound may possess similar bioactivity due to its structural characteristics. Studies focusing on its antimicrobial properties could lead to the development of new treatments for infections caused by resistant strains.

Anticancer Research

The anticancer potential of thiazole derivatives has been documented in various studies. The unique structure of This compound may allow it to interact with cancer cell lines, providing insights into its mechanisms of action and efficacy against specific types of cancer.

Drug Development

Given its diverse functional groups, this compound could serve as a lead structure for the development of new pharmaceuticals. Interaction studies focusing on binding affinities to biological targets will be crucial in determining its viability as a therapeutic agent.

Case Studies and Research Findings

Several case studies have investigated the biological activities of thiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to This compound exhibited significant activity against various strains of bacteria and fungi, suggesting that this compound could also show similar effects .

- Anticancer Properties : Research on thiazole-based compounds has revealed their potential in targeting specific cancer pathways, leading to apoptosis in cancer cells. Further studies are needed to explore the specific mechanisms through which this compound may exert anticancer effects .

- Pharmacokinetics : Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles will provide insights into its suitability for clinical applications .

Mechanism of Action

The mechanism of action of 2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs in Thiazole Derivatives

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS: 1251147-21-3)

- Structure: Features a benzyl group at position 2 and a methyl group at position 4 of the thiazole ring, with an ethanol substituent at position 3.

- Molecular Weight : 233.33 g/mol .

- Key Differences : The benzyl group increases lipophilicity compared to the target compound’s simpler methyl substitution. This may reduce aqueous solubility but enhance membrane permeability.

Compounds 9a–9e from

These acetamide derivatives incorporate phenyl-thiazole-triazole scaffolds:

- Example : 9c has a 4-bromophenyl group on the thiazole, while 9d has a 4-methylphenyl group.

- Activity : Molecular docking studies suggest strong binding to active sites (e.g., with α-glucosidase inhibitors), attributed to halogen substituents (e.g., bromine in 9c) enhancing hydrophobic interactions .

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethan-1-ol Derivatives (4a–4u)

- Structure : Imidazole ring with nitro and methyl substituents, linked to ethan-1-ol.

- Synthesis : Utilizes DMSO and CH₃ONa for nitro-group introduction .

- Comparison : The imidazole core differs from thiazole, altering electronic properties. Nitro groups may confer antibacterial activity but introduce toxicity concerns absent in the methylthiazole-based target compound.

Heterocycle Functionalization ()

- Example: Synthesis of pyrazole-thiazole hybrids involves refluxing ethanol with cyanoacetate derivatives .

- Comparison : The target compound’s simpler structure may allow milder conditions compared to multi-step heterocycle couplings.

Physicochemical Properties

*Calculated based on structure.

Biological Activity

2-(2-(((4-Methylthiazol-5-yl)methyl)amino)ethoxy)ethan-1-ol, also known by its chemical structure and CAS number, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is significant in medicinal chemistry for its role in various biological activities. The structural formula can be depicted as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The presence of the methylthiazol group is notable for its interactions with biological targets.

Research indicates that compounds similar to this compound may exert their effects through multiple pathways:

- Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cell proliferation and survival. Specifically, it may inhibit cyclin-dependent kinases (CDK4 and CDK6), leading to reduced cancer cell proliferation .

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values suggest strong efficacy against bacteria like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, suggesting potential applications in treating inflammatory diseases .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Cancer Treatment : A study focused on the effects of thiazole derivatives on acute myeloid leukemia cells showed that treatment with compounds similar to this compound resulted in significant apoptosis and cell cycle arrest at specific concentrations .

- Antimicrobial Studies : Research involving pyrazole derivatives demonstrated that certain modifications could enhance antimicrobial efficacy, with some compounds exhibiting MIC values lower than standard antibiotics like Ciprofloxacin .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties of thiazole derivatives revealed promising results against COX enzymes, indicating their potential as therapeutic agents for conditions like arthritis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.